molecular formula C15H14N4O B7459170 5,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

5,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B7459170
M. Wt: 266.30 g/mol
InChI Key: XCIDHWANBYVQSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is known for its unique chemical structure that makes it an attractive target for drug development.

Scientific Research Applications

The unique chemical structure of 5,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide makes it an attractive target for drug development. This compound has been studied extensively for its potential applications in various fields, including cancer research, neurological disorders, and infectious diseases. In cancer research, 5,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In neurological disorders, this compound has been studied for its potential to modulate neurotransmitter receptors and improve cognitive function. In infectious diseases, 5,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been studied for its potential to inhibit viral replication.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is not fully understood. However, studies have shown that this compound targets specific signaling pathways and receptors in cells. In cancer cells, 5,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to inhibit the activity of certain proteins that are involved in cell growth and division. In neurological disorders, this compound has been shown to modulate the activity of certain neurotransmitter receptors, which can improve cognitive function. In infectious diseases, 5,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to inhibit viral replication by targeting specific viral proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide are dependent on the specific application and target. In cancer cells, this compound has been shown to inhibit cell growth and induce cell death. In neurological disorders, this compound has been shown to improve cognitive function and memory. In infectious diseases, 5,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to inhibit viral replication and reduce viral load.

Advantages and Limitations for Lab Experiments

The advantages of using 5,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide in lab experiments include its unique chemical structure, which makes it an attractive target for drug development. This compound has been studied extensively for its potential applications in various fields, including cancer research, neurological disorders, and infectious diseases. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and limited availability.

Future Directions

There are several future directions for the study of 5,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide. One direction is to further investigate the mechanism of action of this compound and its potential applications in various fields, including cancer research, neurological disorders, and infectious diseases. Another direction is to develop more efficient and cost-effective synthesis methods for this compound. Additionally, future studies could focus on the optimization of this compound for specific targets and applications.

Synthesis Methods

The synthesis of 5,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid with phenylhydrazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with an acid to yield 5,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide.

properties

IUPAC Name

5,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-10-8-11(2)19-14(17-10)13(9-16-19)15(20)18-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIDHWANBYVQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

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